

An In-depth Technical Guide to (S)-3-(2-Bromophenoxy)butanoic Acid

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Compound of Interest

Compound Name: (S)-3-(2-Bromophenoxy)butanoic acid
Cat. No.: B13104292

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(2-Bromophenoxy)butanoic acid, a chiral carboxylic acid, represents a key structural motif of interest in medicinal chemistry and drug discovery. Its unique combination of a stereogenic center, a phenoxy ether linkage, and an ortho-brominated aromatic ring makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The precise spatial arrangement of these functional groups, dictated by the (S)-configuration, is crucial for specific interactions with biological targets.

This technical guide provides a comprehensive overview of **(S)-3-(2-Bromophenoxy)butanoic acid**, including its chemical identity, a detailed, field-proven synthetic protocol, robust characterization methods, and a discussion of its potential applications in the pharmaceutical industry. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high-quality outcomes for researchers in the field.

CAS Number: 1416445-09-4

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of **(S)-3-(2-Bromophenoxy)butanoic acid** is fundamental for its handling, formulation, and integration into synthetic workflows. The following table summarizes its key properties.

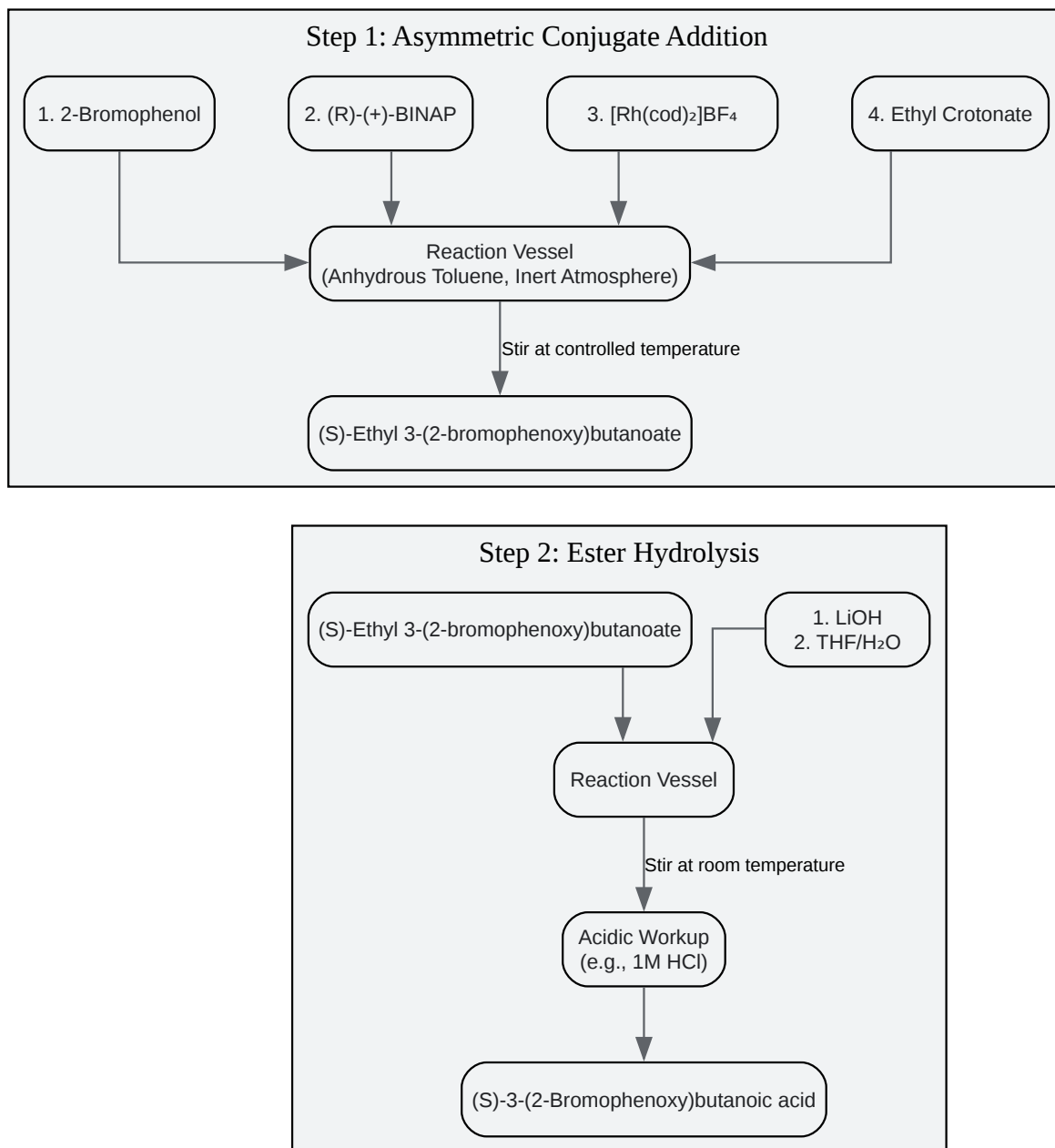
Property	Value
Molecular Formula	C ₁₀ H ₁₁ BrO ₃
Molecular Weight	259.10 g/mol
Appearance	Expected to be a white to off-white solid
Chirality	(S)-enantiomer
Solubility	Expected to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water.

Synthesis Protocol: Asymmetric Synthesis via Rhodium-Catalyzed Conjugate Addition

The enantioselective synthesis of **(S)-3-(2-Bromophenoxy)butanoic acid** can be achieved through a robust and well-documented method involving the asymmetric conjugate addition of a boronic acid to an α,β -unsaturated ester, followed by hydrolysis. This approach, adapted from a reliable Organic Syntheses procedure for a similar regioisomer, provides excellent control over the stereochemistry at the C3 position.[1]

The causality behind this experimental design lies in the use of a chiral phosphine ligand, (R)-(+)-BINAP, which coordinates to the rhodium catalyst to create a chiral environment. This chiral catalyst then directs the addition of the 2-bromophenoxy group to one face of the crotonate ester, leading to the desired (S)-enantiomer of the product.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **(S)-3-(2-Bromophenoxy)butanoic acid**.

Step-by-Step Methodology

Step 1: Synthesis of (S)-Ethyl 3-(2-bromophenoxy)butanoate

- **Catalyst Preparation:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ($[\text{Rh}(\text{cod})_2]\text{BF}_4$) (0.01 eq) and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.012 eq) in anhydrous, degassed toluene (10 mL). Stir the solution at room temperature for 30 minutes. The formation of the active chiral catalyst is indicated by a color change.
- **Reactant Addition:** To the catalyst solution, add 2-bromophenol (1.2 eq) followed by ethyl crotonate (1.0 eq).
- **Reaction Execution:** Heat the reaction mixture to the optimized temperature (typically between 40-60 °C, which may require screening) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup and Purification:** Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (S)-ethyl 3-(2-bromophenoxy)butanoate as a clear oil.

Step 2: Hydrolysis to (S)-3-(2-Bromophenoxy)butanoic acid

- **Hydrolysis Reaction:** Dissolve the purified (S)-ethyl 3-(2-bromophenoxy)butanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v). Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
- **Acidification and Extraction:** Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl). Extract the product with ethyl acetate (3 x 50 mL).

- Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to afford **(S)-3-(2-Bromophenoxy)butanoic acid**. The crude product can be further purified by recrystallization if necessary.

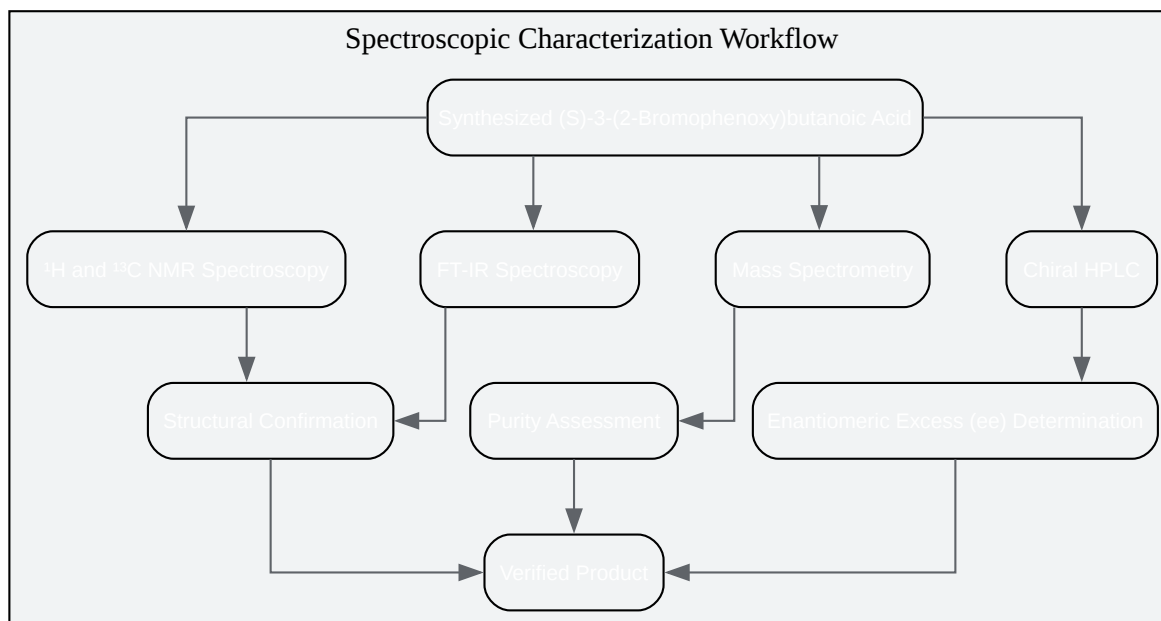
Characterization and Quality Control

Comprehensive spectroscopic analysis is essential to confirm the identity, purity, and stereochemical integrity of the synthesized **(S)-3-(2-Bromophenoxy)butanoic acid**.

Expected Spectroscopic Data

Technique	Expected Observations
¹ H NMR	- Aromatic protons (4H, multiplet) in the range of δ 6.8-7.6 ppm.- Methine proton (-O-CH-) (1H, multiplet) around δ 4.5-5.0 ppm.- Methylene protons (-CH ₂ -COOH) (2H, multiplet, likely a doublet of doublets) around δ 2.7-3.0 ppm.- Methyl protons (-CH ₃) (3H, doublet) around δ 1.3-1.5 ppm.- Carboxylic acid proton (-COOH) (1H, broad singlet) above δ 10 ppm.
¹³ C NMR	- Carbonyl carbon (C=O) around δ 175-180 ppm.- Aromatic carbons (6C) in the range of δ 110-160 ppm.- Methoxy carbon (-O-CH-) around δ 70-75 ppm.- Methylene carbon (-CH ₂ -COOH) around δ 40-45 ppm.- Methyl carbon (-CH ₃) around δ 20-25 ppm.
FT-IR	- Broad O-H stretch from the carboxylic acid dimer at 2500-3300 cm ⁻¹ .- C=O stretch of the carboxylic acid at 1700-1725 cm ⁻¹ .- C-O-C (ether) stretches around 1200-1250 cm ⁻¹ and 1020-1075 cm ⁻¹ .- C-Br stretch in the fingerprint region.
Mass Spec (ESI-)	[M-H] ⁻ peak at m/z 257/259 (isotopic pattern for bromine).
Chiral HPLC	Analysis on a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) with a mobile phase of hexane/isopropanol with a small amount of trifluoroacetic acid should resolve the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess (ee).

Spectroscopic Analysis Workflow



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Caption: A logical workflow for the comprehensive spectroscopic analysis.

Applications in Drug Development

Chiral building blocks are of paramount importance in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of a drug molecule often dictates its pharmacological activity, as stereoisomers can exhibit different efficacy, potency, and toxicity profiles.

(S)-3-(2-Bromophenoxy)butanoic acid is a promising scaffold for the development of novel therapeutics. The presence of the bromo-substituent provides a handle for further functionalization via cross-coupling reactions, enabling the exploration of a diverse chemical space.^[2] For instance, related 3-phenoxypropanoic acid derivatives have been investigated as potent and selective EP3 receptor antagonists.^[3] The ortho-bromo-phenoxy motif, in particular, can influence the molecule's conformation and electronic properties, potentially leading to enhanced binding affinity and selectivity for specific biological targets.

The carboxylic acid functionality allows for the formation of amide bonds, a common linkage in many drug molecules, or can act as a key pharmacophoric feature itself. The chiral center at the C3 position is critical for establishing specific three-dimensional interactions with the active sites of enzymes or receptors.

Safety and Handling

As a brominated organic acid, **(S)-3-(2-Bromophenoxy)butanoic acid** should be handled with appropriate safety precautions in a well-ventilated fume hood.^{[4][5][6]}

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Health Hazards: This compound is expected to be corrosive and may cause skin and eye burns.^{[4][5]} Avoid inhalation of dust or vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

(S)-3-(2-Bromophenoxy)butanoic acid is a valuable chiral building block with significant potential in drug discovery and development. The synthetic protocol detailed in this guide, based on a well-established asymmetric conjugate addition reaction, provides a reliable method for its preparation in high enantiopurity. Thorough characterization using the spectroscopic techniques outlined is crucial for ensuring the quality and reproducibility of research outcomes. The unique structural features of this molecule make it an attractive starting point for the synthesis of novel, biologically active compounds.

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